

High-Yield Synthesis of Dimethyl Oxobenzo Dioxasilane: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dimethyl oxobenzo dioxasilane*

Cat. No.: *B100100*

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Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of **Dimethyl oxobenzo dioxasilane**, chemically known as 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one. This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the derivatization of salicylic acid for pharmaceutical and materials science applications. The primary synthesis route detailed herein involves the cyclization of salicylic acid with dichlorodimethylsilane. This method is efficient, scalable, and provides the target compound in high purity.

Introduction

Dimethyl oxobenzo dioxasilane is a heterocyclic compound featuring a silyl ether-ester linkage derived from salicylic acid. This structure imparts unique reactivity and stability, making it a useful synthon for the controlled modification of the phenolic hydroxyl and carboxylic acid functionalities of salicylic acid. Its application is found in the synthesis of complex pharmaceutical intermediates where selective protection of salicylic acid is required. The protocols outlined below describe a reliable method for its preparation and offer insights into reaction optimization.

Data Presentation

A summary of typical reaction parameters and expected outcomes for the synthesis of **Dimethyl oxobenzo dioxasilane** is presented in Table 1.

Parameter	Value	Notes
Starting Material	Salicylic Acid	High purity grade recommended.
Silylating Agent	Dichlorodimethylsilane	Should be handled under inert atmosphere due to moisture sensitivity.
Base	Pyridine or Triethylamine	Anhydrous grade is essential to prevent hydrolysis of the silylating agent.
Solvent	Dichloromethane (DCM)	Anhydrous and inert solvent. Toluene or THF can also be used.
Stoichiometry (Salicylic Acid:Dichlorodimethylsilane:Base)	1 : 1.1 : 2.2	A slight excess of the silylating agent and base is used to ensure complete reaction.
Reaction Temperature	0 °C to Room Temperature	The reaction is initiated at a lower temperature to control the exothermic reaction.
Reaction Time	2 - 4 hours	Monitored by Thin Layer Chromatography (TLC).
Typical Yield	85 - 95%	Yields are dependent on the purity of reagents and anhydrous conditions.
Purity (post-purification)	>98%	Determined by NMR and GC-MS.

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one

This protocol details the synthesis of the target compound from salicylic acid and dichlorodimethylsilane.

Materials:

- Salicylic Acid (1.0 eq)
- Dichlorodimethylsilane (1.1 eq)
- Anhydrous Pyridine (2.2 eq)
- Anhydrous Dichloromethane (DCM)
- 5% Hydrochloric Acid (HCl) solution
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add salicylic acid (1.0 eq) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C using an ice

bath.

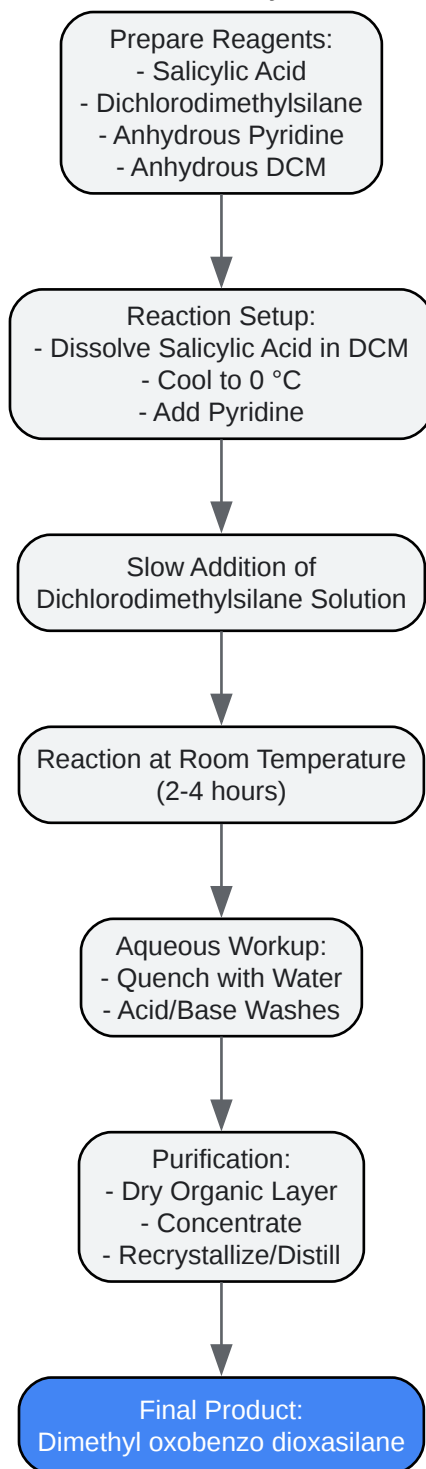
- Addition of Base: Slowly add anhydrous pyridine (2.2 eq) to the suspension.
- Addition of Silylating Agent: In a separate dry dropping funnel, dissolve dichlorodimethylsilane (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Workup:
 - Cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
 - The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one as a crystalline solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of **Dimethyl oxobenzo dioxasilane**.

Synthesis Workflow for Dimethyl oxobenzo dioxasilane

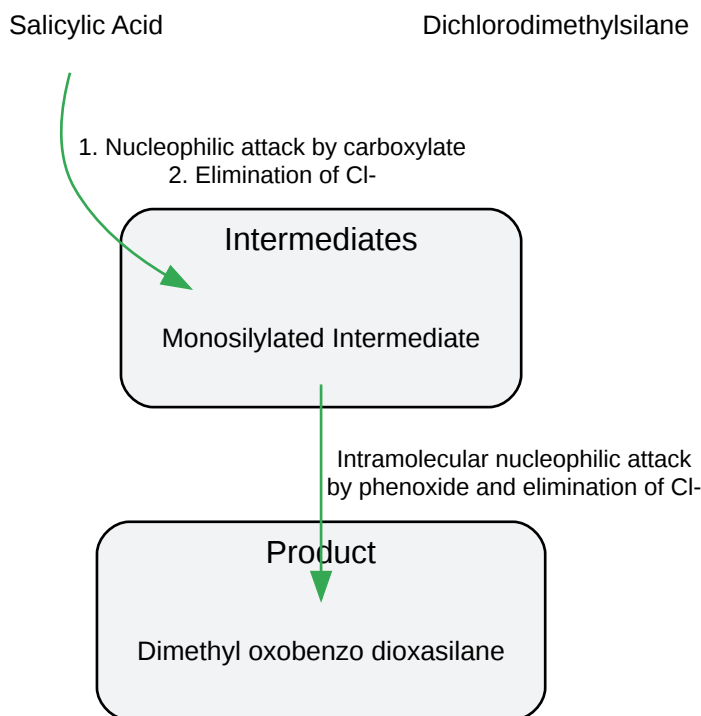
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Caption: Overall workflow for the synthesis of **Dimethyl oxobenzo dioxasilane**.

Reaction Mechanism

The proposed reaction mechanism involves a two-step nucleophilic substitution.

Proposed Reaction Mechanism



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Caption: Proposed mechanism for the formation of the dioxasilane ring.

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